5H-Pyrrolo[2,3-b]pyrazine
Overview
Description
5H-Pyrrolo[2,3-b]pyrazine is an organic compound that belongs to the class of phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring .
Synthesis Analysis
The synthesis of 5H-Pyrrolo[2,3-b]pyrazine involves thermal (non-catalytic) cyclisation of the pyrazinylhydrazones . Another method involves the use of a weak-active compound identified from an internal hepatocyte growth factor receptor (also called c-Met) inhibitor project, which was optimized with the guidance of a co-crystal structure .Molecular Structure Analysis
The molecular structure of 5H-Pyrrolo[2,3-b]pyrazine includes a pyrrole and a pyrazine ring . The compound has been used in the development of FGFR kinase inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5H-Pyrrolo[2,3-b]pyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
5H-Pyrrolo[2,3-b]pyrazine has a molecular weight of 119.13 . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications
Synthesis Techniques
- Palladium-Catalyzed Heteroannulation : A method for preparing 6,7-disubstituted-5H-pyrrolo[2,3-b]pyrazines via palladium-catalyzed heteroannulation has been developed, utilizing both conventional and microwave heating for enhanced results (Hopkins & Collar, 2005).
Synthesis of Derivatives
- Efficient Synthesis of Substitutes : Efficient synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines is achieved through a palladium-catalyzed heteroannulation process using readily accessible materials (Hopkins & Collar, 2004).
- Synthesis of Peptidomimetics : 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics were synthesized starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine (Biitseva et al., 2015).
Optical and Thermal Properties
- Organic Optoelectronic Materials : Dipyrrolopyrazine derivatives were synthesized for use in organic optoelectronic materials, demonstrating promising optical properties and thermal stability (Meti et al., 2017).
Application in Drug Development
- Protein Kinase Inhibitors : Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles were found to have significant antiproliferative activity and potential as protein kinase inhibitors (Dubinina et al., 2006).
Catalytic Synthesis
- One-Pot Catalytic Synthesis : Highly efficient one-pot synthesis of 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles in water using Pd-Cu catalysis (Keivanloo et al., 2012).
Novel Synthesis Approaches
- Catalyst-Free Synthesis : Synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via a catalyst-free tandem hydroamination-aromatic substitution method (Turkett et al., 2020).
Potential for Anti-Inflammatory Agents
- In Vitro Anti-Inflammatory Activity : Synthesized pyrrolo[1,2-a]pyrazines derivatives exhibited moderate in vitro anti-inflammatory effects, indicating potential as anti-inflammatory agents (Zhou et al., 2013).
Novel Heterocyclic Systems
- Synthesis of Novel Heterocycles : Studies on the reaction of vicinal dinitriles with nucleophilic reagents led to the formation of novel heterocyclic systems such as 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles (Volovenko & Dubinina, 2002).
Selective Substitutions and Inhibitors
- Selective Substitutions in Pyrazine Chemistry : A method for highly efficient synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines was developed, with potential applications as CDK inhibitors (Chekmarev et al., 2006).
Cycloisomerization Strategies
- Gold-Catalyzed Cycloisomerization : The synthesis of substituted 1-benzyl-1H-pyrrolo(2,3-b)pyridines and 5-benzyl-5H-pyrrolo-(2,3-b)pyrazines using gold catalysis highlights the versatility of cycloisomerization strategies (Gala et al., 2014).
JAK3 Kinase Inhibitors
- JAK3 Kinase Inhibitors Discovery : A novel series of 5H-pyrrolo[2,3-b]pyrazine-based JAK3 kinase inhibitors were discovered, showcasing the importance of phenyl ether moieties for selectivity (Jaime-Figueroa et al., 2013).
properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVJMFWJUFBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963845 | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[2,3-b]pyrazine | |
CAS RN |
4745-93-1 | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-pyrrolo[2,3-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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